Staurosporine

概要

説明

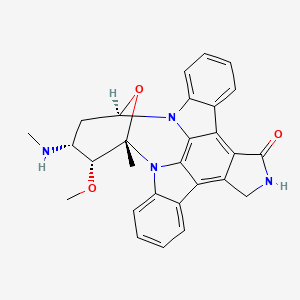

Staurosporine is a natural product originally isolated in 1977 from the bacterium Streptomyces staurosporeus . It was the first of over 50 alkaloids to be isolated with this type of bis-indole chemical structure . The chemical structure of staurosporine was elucidated by X-ray analysis of a single crystal and the absolute stereochemical configuration by the same method in 1994 . It was discovered to have biological activities ranging from anti-fungal to anti-hypertensive .

Synthesis Analysis

Staurosporine is a naturally occurring chemical produced by a soil-dwelling microbe . The first total synthesis of staurosporine was achieved in 1996 . Part of the challenge to the synthesis of staurosporine was the joining together of the sugar and indole carbazole groups and establishing the sugar stereochemistry .Molecular Structure Analysis

The chemical structure of staurosporine was determined by X-ray crystallography . It belongs to the most frequently isolated group of indolocarbazoles: Indolo (2,3-a)carbazoles . Of these, Staurosporine falls within the most common subgroup, called Indolo (2,3-a)pyrrole (3,4-c)carbazoles .Chemical Reactions Analysis

Staurosporine is capable of evading or negating fungal drug resistance, thereby expanding the range of chemical scaffolds affecting drug resistance and virulence traits .Physical And Chemical Properties Analysis

Staurosporine has a molecular formula of C28H26N4O3 and a molar mass of 466.541 g·mol−1 . It yields a clear, colorless to faint yellow solution in methanol at 2 mg/ml .科学的研究の応用

Staurosporine: A Comprehensive Analysis of Scientific Research Applications

Cancer Research and Chemotherapy: Staurosporine has been a focus in cancer research due to its role as a protein kinase inhibitor, which is crucial in the regulation of cell functions. It has been recognized as a precursor for many anticancer chemotherapeutic agents . Its derivatives are being explored for their potential in treating various cancers, including acute myeloid leukemia (AML) .

Cell Signaling Studies: As a kinase inhibitor, Staurosporine plays a significant role in cell signaling studies. It helps in understanding the complex signaling pathways that regulate cell growth, differentiation, and death, which are essential for developing new therapeutic strategies.

Apoptosis Mechanism Exploration: Staurosporine is used to study apoptosis, the programmed cell death mechanism. It aids in deciphering the intricate processes involved in cellular self-destruction, which is a vital aspect of cancer therapy and tissue homeostasis .

Drug Development and Synthesis: The compound serves as a starting point for synthesizing various drugs, such as midostaurin—an oral multitargeted kinase inhibitor active in patients with AML and a FLT3 mutation .

Microbial Metabolite Research: Staurosporine is a naturally occurring chemical produced by soil-dwelling microbes. Research into its production and function can lead to insights into microbial metabolism and potential applications in biotechnology .

Regenerative Medicine: Studies on apoptotic vesicles (apoVs), which are influenced by compounds like Staurosporine, provide novel cell-free strategies for EV-based regenerative therapeutics .

作用機序

Target of Action

Staurosporine is a potent inhibitor of protein kinases, particularly tyrosine kinases . It has a high affinity against a broad range of kinases . It also targets other kinases such as PKA, PKG, CAMKII, and Myosin light chain kinase (MLCK) at higher concentrations .

Mode of Action

Staurosporine inhibits protein kinases by preventing ATP binding to the kinase . This is achieved through the stronger affinity of staurosporine to the ATP-binding site on the kinase . It is a prototypical ATP-competitive kinase inhibitor .

Biochemical Pathways

Staurosporine affects multiple biochemical pathways due to its broad range of kinase targets. It has been found to induce apoptosis, which is a form of programmed cell death . At lower concentrations, depending on the cell type, staurosporine induces specific cell cycle effects arresting cells either in G1 or in G2 phase of the cell cycle .

Pharmacokinetics

One study found that in vivo, staurosporine had a half-life of 516 minutes in plasma . It is also known that Staurosporine is a cell-permeable compound .

Result of Action

The primary result of Staurosporine’s action is the induction of apoptosis in cells . This is achieved through its inhibition of protein kinases, which disrupts normal cell signaling and leads to programmed cell death . In addition, Staurosporine has been found to have a potent cytotoxic effect on cancer cells .

Action Environment

The action, efficacy, and stability of Staurosporine can be influenced by various environmental factors. While specific studies on Staurosporine are limited, research on antibiotic resistance genes (ARGs), which are related to the action of drugs like Staurosporine, suggests that both biological (bacterial community, mobile genetic elements) and non-biological (antibiotics and/or heavy metals) factors can influence the behavior of ARGs in the environment

Safety and Hazards

将来の方向性

Staurosporine has revolutionized the field of anti-cancer therapy and is now offering the prospect of yet further advances in human health, as well as in the control of a variety of pests and parasites . New delivery technology is opening up new horizons for what was previously just the parent compound of innovative, highly-successful anti-cancer agents .

特性

IUPAC Name |

(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33)/t17-,20-,26-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSZLNNOFSGOKW-FYTWVXJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041131 | |

| Record name | Staurosporine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Staurosporine | |

CAS RN |

62996-74-1 | |

| Record name | Staurosporine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062996741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Staurosporine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02010 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Staurosporine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,13-Epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one, 2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-, (9S,10R,11R,13R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STAUROSPORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H88EPA0A3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

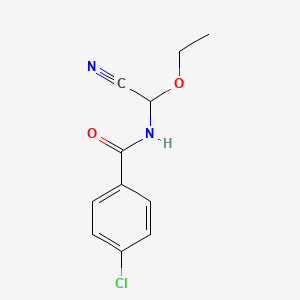

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

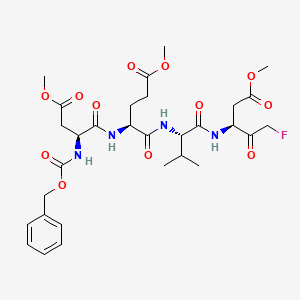

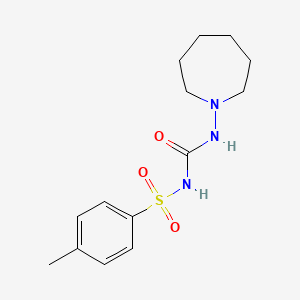

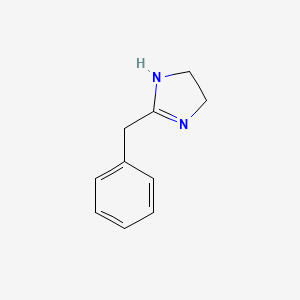

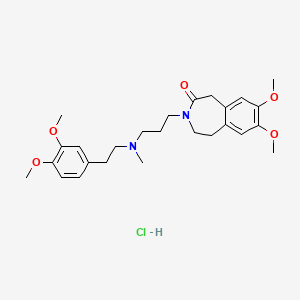

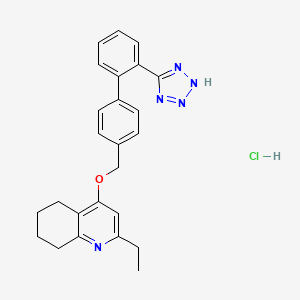

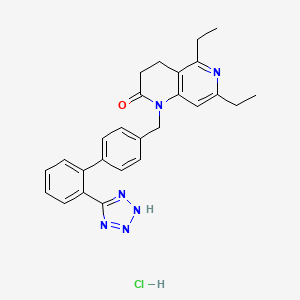

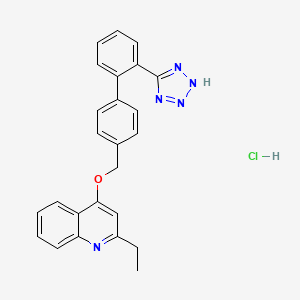

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile](/img/structure/B1682409.png)

![3-cyano-N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]butyl]-N-methylnaphthalene-1-carboxamide](/img/structure/B1682412.png)

![7-Chloro-4-hydroxy-2-(4-methoxy-2-methylphenyl)-1,2,5,10-tetrahydropyridazino[4,5-b]quinoline-1,10-dione](/img/structure/B1682416.png)